(2-(1-Methyl-1H-pyrazol-3-yl)quinolin-4-yl)methanol
CAS No.: 1354704-71-4
Cat. No.: VC15933683
Molecular Formula: C14H13N3O
Molecular Weight: 239.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1354704-71-4 |
|---|---|
| Molecular Formula | C14H13N3O |
| Molecular Weight | 239.27 g/mol |
| IUPAC Name | [2-(1-methylpyrazol-3-yl)quinolin-4-yl]methanol |
| Standard InChI | InChI=1S/C14H13N3O/c1-17-7-6-13(16-17)14-8-10(9-18)11-4-2-3-5-12(11)15-14/h2-8,18H,9H2,1H3 |
| Standard InChI Key | UPYWWZNVVXWAKJ-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=CC(=N1)C2=NC3=CC=CC=C3C(=C2)CO |
Introduction
Chemical Identity and Structural Characteristics
Systematic Nomenclature and Molecular Architecture
The IUPAC name, [2-(1-methylpyrazol-3-yl)quinolin-4-yl]methanol, delineates its structure: a quinoline core substituted at the 2-position with a 1-methyl-1H-pyrazol-3-yl group and at the 4-position with a hydroxymethyl (-CH₂OH) moiety . The quinoline system provides aromaticity and planar rigidity, while the pyrazole ring introduces hydrogen-bonding capabilities through its nitrogen atoms. The methanol group enhances polarity, influencing solubility and reactivity.
Table 1: Fundamental Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1354704-71-4 | |
| Molecular Formula | C₁₄H₁₃N₃O | |
| Molecular Weight | 239.28 g/mol | |
| Purity | 95% | |
| SMILES Notation | CN1C=CC(=N1)C2=NC3=CC=CC=C3C(=C2)CO |
Synthetic Routes and Methodological Considerations
Retrosynthetic Analysis
While direct synthesis protocols for this compound remain undisclosed in public literature, analogous quinoline-pyrazole hybrids suggest feasible pathways. A plausible route involves:
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Quinoline Core Formation: Skraup or Doebner-Miller synthesis to construct the quinoline backbone.
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Pyrazole Introduction: Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) between a halogenated quinoline intermediate and a 1-methylpyrazole boronic ester .
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Methanol Functionalization: Hydroxylation of a methyl group via oxidation or nucleophilic substitution .
Key Challenges in Synthesis
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Regioselectivity: Ensuring precise substitution at the quinoline 2- and 4-positions requires careful control of reaction conditions .
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Oxidation Sensitivity: The hydroxymethyl group may necessitate protective strategies (e.g., silylation) during synthesis to prevent overoxidation to carboxylic acids .
Physicochemical and Spectroscopic Properties
Solubility and Stability
The compound exhibits limited aqueous solubility due to its aromatic systems but demonstrates moderate solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) . Stability studies indicate susceptibility to prolonged exposure to strong oxidizers, necessitating storage under inert atmospheres .
Spectroscopic Fingerprints
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